
LDN-192960
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LDN-192960 is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell cycle regulation. The compound has an IC50 value of 10 nM for Haspin and 48 nM for DYRK2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LDN-192960 involves several steps, starting with the preparation of the core acridine structure. The key steps include:
Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of methoxy groups at specific positions on the acridine ring.
Thioether formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
LDN-192960 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the acridine core or the thioether linkage.
Substitution: Various substitution reactions can be performed on the acridine ring to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include modified acridine derivatives, sulfoxides, and sulfones. These products can be further utilized in various research applications .
Aplicaciones Científicas De Investigación
Cancer Research
LDN-192960 has been extensively studied for its potential therapeutic effects in various cancers, particularly multiple myeloma and triple-negative breast cancer (TNBC). Research indicates that it impedes cell proliferation and induces cytotoxicity in cancer cell lines.
- Mechanism of Action : this compound inhibits DYRK2-mediated phosphorylation of the Rpt3 subunit of the proteasome, thereby reducing proteasome activity. This mechanism is crucial as many tumors rely on proteasome function for survival and proliferation .
Case Study: Multiple Myeloma
In a study involving multiple myeloma cells, treatment with this compound resulted in a significant reduction in cell viability, with an effective concentration (EC50) between 1 to 10 µM. Non-cancerous cells exhibited resistance at concentrations greater than 30 µM, highlighting the selectivity of this compound towards malignant cells .
Case Study: Triple-Negative Breast Cancer
In TNBC models, this compound demonstrated similar potency, effectively inhibiting cell growth and invasion in vitro. It was found to significantly suppress anchorage-independent growth, a hallmark of aggressive cancer behavior .
Proteasome Activity Modulation
This compound's ability to inhibit DYRK2 also implicates it in the regulation of proteasome activity. By modulating this activity, researchers can investigate the role of protein degradation pathways in cancer biology.
Data Table: Effects on Proteasome Activity
Cell Type | EC50 (µM) | Inhibition (%) |
---|---|---|
Multiple Myeloma | 1 - 10 | 20 - 40 |
Triple-Negative Breast Cancer | 1 - 10 | Significant |
Non-cancerous Cells | >30 | Resistant |
Chemical Tool for Kinase Research
This compound serves as a critical chemical probe for studying kinase functions. Its selective inhibition allows researchers to dissect the roles of Haspin and DYRK2 in cellular signaling pathways.
Case Study: Kinase Selectivity
In comparative studies with over 130 kinases, this compound showed minimal off-target effects outside its intended targets (DYRK2 and Haspin), confirming its utility as a selective inhibitor .
Mecanismo De Acción
LDN-192960 exerts its effects by inhibiting the activity of Haspin and DYRK2. Haspin is a serine/threonine kinase that phosphorylates histone H3 at threonine 3, which is crucial for chromosome segregation during mitosis. DYRK2 is involved in the regulation of protein stability and proteasome activity. By inhibiting these kinases, this compound disrupts cell cycle progression and induces cell death in cancer cells .
Comparación Con Compuestos Similares
LDN-192960 is unique due to its dual inhibitory activity against Haspin and DYRK2. Similar compounds include:
CHR-6494: Another Haspin inhibitor with anti-tumor activity.
5-Iodotubercidin: A potent Haspin kinase inhibitor.
Harmine: An alkaloid that inhibits DYRK1A and has potential therapeutic applications
This compound stands out due to its high potency and selectivity for both Haspin and DYRK2, making it a valuable tool in cancer research and drug development .
Propiedades
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMCSNUEHMROO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-62-5 |
Source
|
Record name | 2,7-Dimethoxy-9-(3'-aminopropyl)thioacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.